L-Dilinoleoyllecithin

Membrane Biophysics Liposome Formulation Phase Transition

L-Dilinoleoyllecithin (CAS 998-06-1), also known as 1,2-dilinoleoyl-sn-glycero-3-phosphocholine or DLPC, is a synthetic phosphatidylcholine comprising a glycerol backbone esterified with two linoleic acid (18:2, cis-9,12) chains and a phosphocholine headgroup, yielding a molecular formula of C₄₄H₈₀NO₈P and a molecular weight of 782.08 g/mol. It is available from reputable vendors with purities of ≥98% and is typically supplied as a lyophilized powder requiring storage at -20°C or -80°C to prevent oxidation of its polyunsaturated acyl chains.

Molecular Formula C44H80NO8P
Molecular Weight 782.1 g/mol
CAS No. 998-06-1
Cat. No. B1674671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Dilinoleoyllecithin
CAS998-06-1
Synonyms1,2-dilinoleoyl-3-glycerophosphocholine
1,2-linoleoyl-sn-glycero-3-phosphocholine
1,2-linoleoylphosphatidylcholine
1,2-linoleoylphosphatidylcholine, (R-(all Z))-isomer
1,2-linoleoylphosphatidylcholine, 14C-labeled cpd, (R-(all Z))-isomer
dilinoleoyl phosphatidylcholine
dilinoleoyllecithin
dilinoleoylphosphatidylcholine
DLPC lipid
Molecular FormulaC44H80NO8P
Molecular Weight782.1 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC
InChIInChI=1S/C44H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h14-17,20-23,42H,6-13,18-19,24-41H2,1-5H3/b16-14-,17-15-,22-20-,23-21-/t42-/m1/s1
InChIKeyFVXDQWZBHIXIEJ-LNDKUQBDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-Dilinoleoyllecithin (CAS 998-06-1): Specifications and Physicochemical Properties for Research Procurement


L-Dilinoleoyllecithin (CAS 998-06-1), also known as 1,2-dilinoleoyl-sn-glycero-3-phosphocholine or DLPC, is a synthetic phosphatidylcholine comprising a glycerol backbone esterified with two linoleic acid (18:2, cis-9,12) chains and a phosphocholine headgroup, yielding a molecular formula of C₄₄H₈₀NO₈P and a molecular weight of 782.08 g/mol . It is available from reputable vendors with purities of ≥98% and is typically supplied as a lyophilized powder requiring storage at -20°C or -80°C to prevent oxidation of its polyunsaturated acyl chains . As a chemically defined lipid, DLPC serves as a precise model for studying polyunsaturated membranes, providing a reproducible alternative to heterogeneous natural extracts .

Why L-Dilinoleoyllecithin (DLPC) Cannot Be Replaced by Saturated or Mono-Unsaturated Phosphatidylcholines


Interchanging L-Dilinoleoyllecithin (DLPC) with other phosphatidylcholines (PCs) based solely on its headgroup or nominal class is scientifically invalid due to profound biophysical divergence dictated by acyl chain composition. While all PCs share a phosphocholine headgroup, the degree of acyl chain unsaturation is the primary determinant of critical parameters including gel-to-liquid crystalline phase transition temperature (Tm), membrane fluidity, permeability, and non-lamellar phase propensity. DLPC, possessing two linoleoyl (18:2) chains, exhibits a Tm of -2.1°C [1], which contrasts starkly with saturated analogs such as DPPC (Tm = 41.4°C) [1] and mono-unsaturated analogs such as POPC (Tm = -4.6°C) [1]. These differences in physical state at physiological temperature directly impact formulation stability, drug release kinetics, and biological interactions, rendering substitution without empirical justification a significant risk to experimental reproducibility and product performance .

Quantitative Differential Evidence: L-Dilinoleoyllecithin Versus Key Comparators


Phase Transition Temperature (Tm) and Membrane Fluidity: L-Dilinoleoyllecithin vs. DPPC, DOPC, POPC

L-Dilinoleoyllecithin (DLPC) possesses a gel-to-liquid crystalline phase transition temperature (Tm) of -2.1°C, as determined by differential scanning calorimetry or similar methods [1]. This is substantially lower than that of the saturated lipid dipalmitoylphosphatidylcholine (DPPC, Tm = 41.4°C) and significantly different from other unsaturated comparators, including dioleoylphosphatidylcholine (DOPC, Tm = -17.3°C) and palmitoyl-oleoylphosphatidylcholine (POPC, Tm = -4.6°C) [1]. Consequently, DLPC exists in a highly fluid liquid-crystalline (Lα) phase under standard physiological and ambient laboratory conditions, whereas DPPC requires substantial heating to achieve a comparable state.

Membrane Biophysics Liposome Formulation Phase Transition

Aqueous Permeability: L-Dilinoleoyllecithin vs. DOPC and DPPC

The permeability of synthetic phosphatidylcholine vesicles to water was assessed using stopped-flow spectrometry by monitoring the initial rate of vesicle shrinkage or swelling. This technique revealed that the rate of aqueous diffusion was faster through membranes composed of dilinoleoylphosphatidylcholine (DLPC) than through those made of dioleoylphosphatidylcholine (DOPC), which in turn was faster than through membranes of dipalmitoylphosphatidylcholine (DPPC) [1].

Membrane Permeability Drug Delivery Lipid Bilayer

Membrane Interaction and Stabilization: L-Dilinoleoyllecithin vs. DOPC in Mixed Lipid Systems

In studies of poly-L-lysine interaction with dipalmitoylphosphatidylcholine (DPPC) vesicles, the incorporation of only 5% unsaturated lecithin was sufficient to stabilize a hydrophobic interaction that normally reversed upon cooling. While both dioleoyl (DOPC) and dilinoleoyl (DLPC) lecithins provided this stabilization, their effectiveness differed markedly. Dioleoyl lecithin (DOPC) was found to only partially and temporarily interfere with the temperature-dependent reversal of the interaction. In contrast, dilinoleoyl lecithin (DLPC) almost completely stabilized the liquid-phase interaction, preventing its reversal upon temperature decrease [1].

Protein-Lipid Interaction Membrane Stabilization Polylysine

Cholesterol-Induced Cubic Phase Formation: L-Dilinoleoyllecithin vs. Mixed-Chain PCs

X-ray diffraction studies have demonstrated that mixtures of cholesterol (Chol) with certain unsaturated phosphatidylcholines can form stable inverted bicontinuous cubic phases under physiological conditions. This behavior, which is implicated in membrane fusion processes, was observed for mixtures of cholesterol with dilinoleoyl PC (DLPC) but was not observed for mixtures with palmitoyl-linoleoyl PC or palmitoyl-oleoyl PC, which only formed transient cubic traces at elevated temperatures [1].

Membrane Fusion Lipid Phases Cholesterol Interaction

Biological Activity: L-Dilinoleoyllecithin vs. Polyenylphosphatidylcholine (PPC) in Hepatic Stellate Cell Deactivation

A study comparing the antifibrotic effects of various phospholipids on human hepatic stellate cells (LX-2 cells) found that while L-Dilinoleoyllecithin (DLPC) alone can alter cell membrane fluidity and reduce markers of activation, formulations containing polyenylphosphatidylcholine (PPC), a mixture rich in DLPC, led to a more prominent deactivation of the cells. The PPC formulation was more effective than DLPC alone in restoring a quiescent-like phenotype, as confirmed by increased lipid droplet accumulation and reduced collagen and α-SMA expression [1]. This establishes DLPC as the main bioactive component, but also indicates that its efficacy can be modulated or enhanced by formulation context.

Hepatic Fibrosis Hepatic Stellate Cells Anti-fibrotic Activity

Validated Research and Industrial Applications for L-Dilinoleoyllecithin (CAS 998-06-1)


Aerosolized Liposomal Drug Delivery to the Lungs

The low phase transition temperature (Tm = -2.1°C) and high membrane fluidity of L-Dilinoleoyllecithin [1] make it an excellent candidate for aerosolized liposome formulations. DLPC liposomes have been successfully used to deliver chemotherapeutics, such as camptothecin, via inhalation. A preclinical study in mice demonstrated that 30 minutes of inhaling a DLPC liposome aerosol resulted in significant drug deposition in the lungs (310 ng/g tissue) and subsequent distribution to other organs like the liver (192 ng/g) and brain (61 ng/g). This contrasted sharply with intramuscular injection of the free drug, which resulted in minimal lung deposition (2-4 ng/g) [2]. The fluid nature of DLPC membranes at nebulization temperatures ensures efficient aerosol generation and facilitates rapid drug release upon deposition.

Research Model for Polyunsaturated Lipid Membranes and Peroxidation

L-Dilinoleoyllecithin serves as a chemically defined, high-purity model for studying the biophysical and biochemical properties of polyunsaturated membranes. Its linoleoyl chains make it intrinsically susceptible to oxidation, which is a key feature for investigating lipid peroxidation mechanisms, the efficacy of antioxidants, and the consequences of oxidative stress on membrane structure and function [1]. Unlike complex natural extracts, using DLPC provides a reproducible system where the effects of a specific, defined polyunsaturated lipid species can be isolated and quantified, as demonstrated in studies of oxidative damage and the protective effects of compounds like rosmarinic acid [2].

Investigating Membrane Fusion and Non-Lamellar Phase Behavior

The unique ability of L-Dilinoleoyllecithin, when mixed with cholesterol, to form stable inverted bicontinuous cubic phases under physiological conditions distinguishes it from many other phosphatidylcholines [1]. This property makes DLPC a valuable tool for research into membrane fusion mechanisms. These non-lamellar phases are considered crucial intermediates in biological fusion events, such as viral entry, intracellular trafficking, and cell-cell communication. DLPC-based model systems allow researchers to study the formation, structure, and dynamics of these fusogenic lipid domains in a controlled environment, providing insights that are difficult to obtain with more common lipid models.

Liposome-Based Formulation for Studying Hepatic Stellate Cell Biology

L-Dilinoleoyllecithin has been validated as the primary bioactive component in phospholipid mixtures that can deactivate pro-fibrogenic hepatic stellate cells (HSCs) [1]. Research has shown that treatment with DLPC alters the membrane fluidity of LX-2 HSCs, contributing to a reduction in the expression of fibrotic markers like collagen and α-SMA. This makes DLPC liposomes a relevant formulation for in vitro and in vivo studies focused on the mechanisms of liver fibrosis and the development of potential anti-fibrotic interventions. Furthermore, the study indicates that DLPC's efficacy can be synergistically enhanced when formulated with other compounds, providing a foundation for more complex therapeutic research [1].

Quote Request

Request a Quote for L-Dilinoleoyllecithin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.